molecular formula C16H16BrF3N4 B6458614 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2549037-28-5

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B6458614
CAS No.: 2549037-28-5
M. Wt: 401.22 g/mol
InChI Key: GECVWVTUFJMJNL-UHFFFAOYSA-N
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Description

4-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6 and a piperazine moiety at position 4. The piperazine ring is further modified by a 2-bromobenzyl group. This structure combines key pharmacophoric elements:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in CNS-targeting drugs .
  • Piperazine: Facilitates solubility and receptor interactions due to its basic nitrogen atoms .

The molecular formula is inferred as C₁₇H₁₇BrF₃N₅ (exact mass: ~436.25 g/mol). Its structural uniqueness lies in the synergistic effects of electron-withdrawing (trifluoromethyl) and bulky (2-bromobenzyl) substituents, positioning it as a candidate for specialized therapeutic applications.

Properties

IUPAC Name

4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF3N4/c17-13-4-2-1-3-12(13)10-23-5-7-24(8-6-23)15-9-14(16(18,19)20)21-11-22-15/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECVWVTUFJMJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity through binding interactions. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1. Key Comparisons with Similar Compounds

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrimidine 4-Piperazinyl (2-bromobenzyl), 6-CF₃ 436.25 (calculated) Halogen bonding (Br), high lipophilicity, metabolic stability
4-[4-(4-Fluorophenyl)piperazino]-6-methylpyrimidin-2-amine () Pyrimidine 4-Piperazinyl (4-fluorophenyl), 6-CH₃ ~354.37 (calculated) Reduced steric bulk (F vs. Br), lower molecular weight, moderate polarity
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d, ) Thiazole + Urea Thiazolyl-piperazinyl, 4-CF₃-phenyl 534.1 ([M+H]⁺) Urea H-bond donors, thiazole ring for π-π stacking, higher polarity
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine () Pyrimidine 4-Piperazinyl (sulfonylimidazole), 6-CF₃ 400.35 (C₁₃H₁₅F₃N₆O₂S) Sulfonyl group increases polarity, imidazole enhances metal coordination

Research Findings and Functional Insights

A. Trifluoromethyl vs. Methyl/Other Groups

  • The trifluoromethyl group in the target compound improves metabolic stability compared to methyl-substituted analogs (e.g., compound) by resisting oxidative degradation .
  • In contrast, methyl groups (e.g., 6-CH₃ in ) reduce steric hindrance but offer less electronic modulation .

B. Halogen Effects

  • The 2-bromobenzyl group in the target compound may enhance halogen bonding with protein targets compared to smaller halogens (e.g., 4-fluorophenyl in ). Bromine’s polarizability strengthens van der Waals interactions .
  • Chlorine-substituted analogs (e.g., 11b, 11c in ) show similar halogen bonding but lower lipophilicity than bromine .

C. Piperazine Modifications

  • 2-Bromobenzyl-piperazine increases lipophilicity (logP ~3.5 estimated) versus sulfonyl-piperazine (, logP ~1.2), favoring blood-brain barrier penetration .
  • Thiazole-linked piperazines (e.g., 11d in ) introduce rigid planar structures but reduce synthetic yields (85.3% vs. 88% for the target compound) .

D. Core Structure Differences

  • Pyrimidine vs.
  • Sulfonyl vs. Benzyl : The sulfonyl group in enhances solubility but limits CNS penetration, whereas the benzyl group in the target prioritizes lipophilicity .

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